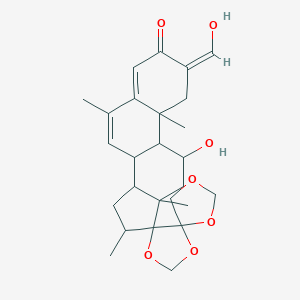
CID 5381366
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 5381366, also known by its CAS number 5059-58-5, is a steroidal compound with the molecular formula C26H34O7 and a molecular weight of 458.544. This compound is primarily used in research settings, particularly in the fields of chemistry and pharmacology .
Méthodes De Préparation
The synthesis of CID 5381366 involves several steps, typically starting with the preparation of the core steroid structure. The synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the reactions.
Analyse Des Réactions Chimiques
CID 5381366 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the steroidal structure, such as the addition or removal of functional groups .
Applications De Recherche Scientifique
CID 5381366 has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of other steroidal compounds. In biology and medicine, it is studied for its potential anti-inflammatory and anticancer properties. The compound is also used in the development of new pharmaceuticals and as a reference standard in various analytical techniques .
Mécanisme D'action
The mechanism of action of CID 5381366 involves its interaction with specific molecular targets and pathways within cells. While the exact details are not fully understood, it is believed that the compound exerts its effects by binding to steroid receptors and modulating gene expression. This can lead to changes in cell behavior, such as reduced inflammation or inhibited cancer cell growth .
Comparaison Avec Des Composés Similaires
CID 5381366 is unique among steroidal compounds due to its specific structure and properties. Similar compounds include other steroidal anti-inflammatory agents and anticancer drugs. These compounds share some structural similarities but differ in their specific functional groups and mechanisms of action. Examples of similar compounds include dexamethasone and prednisone, which are also used for their anti-inflammatory properties .
Propriétés
Numéro CAS |
5059-58-5 |
|---|---|
Formule moléculaire |
C26H34O7 |
Poids moléculaire |
458.5 g/mol |
InChI |
InChI=1S/C26H34O7/c1-14-5-17-19-6-15(2)26(25(32-13-33-26)11-30-12-31-25)24(19,4)9-21(29)22(17)23(3)8-16(10-27)20(28)7-18(14)23/h5,7,10,15,17,19,21-22,27,29H,6,8-9,11-13H2,1-4H3/b16-10- |
Clé InChI |
WKLPTHVGGWUGJV-YBEGLDIGSA-N |
SMILES |
CC1CC2C3C=C(C4=CC(=O)C(=CO)CC4(C3C(CC2(C15C6(COCO6)OCO5)C)O)C)C |
SMILES isomérique |
CC1CC2C3C=C(C4=CC(=O)/C(=C\O)/CC4(C3C(CC2(C15C6(COCO6)OCO5)C)O)C)C |
SMILES canonique |
CC1CC2C3C=C(C4=CC(=O)C(=CO)CC4(C3C(CC2(C15C6(COCO6)OCO5)C)O)C)C |
Key on ui other cas no. |
5059-58-5 |
Synonymes |
Dispiro[17H-cyclopenta[a]phenanthrene-17,4’-[1,3]dioxolane-5’,4’’-[1,3]dioxolane], pregna-4,6-dien-3-one deriv.; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















